5-Fluoro-2-hydroxybenzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-2-hydroxybenzoyl chloride is an organic compound that belongs to the class of aromatic carboxylic acid derivatives. It is characterized by the presence of a fluorine atom at the 5th position and a hydroxyl group at the 2nd position on the benzene ring, along with a benzoyl chloride functional group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-hydroxybenzoyl chloride typically involves the chlorination of 5-Fluoro-2-hydroxybenzoic acid. The reaction is carried out using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) as chlorinating agents. The reaction conditions usually involve refluxing the mixture in an inert solvent such as dichloromethane or chloroform. The reaction proceeds as follows:
5-Fluoro-2-hydroxybenzoic acid+SOCl2→5-Fluoro-2-hydroxybenzoyl chloride+SO2+HCl
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-hydroxybenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The benzoyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Electrophilic Aromatic Substitution: The presence of the fluorine and hydroxyl groups on the benzene ring influences the reactivity towards electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the generated hydrochloric acid.
Electrophilic Aromatic Substitution: Reagents such as bromine, nitric acid, and sulfuric acid are used under controlled conditions to introduce additional substituents on the benzene ring.
Major Products Formed
Amides and Esters: Formed through nucleophilic substitution with amines and alcohols, respectively.
Halogenated Derivatives: Formed through electrophilic aromatic substitution reactions.
Scientific Research Applications
5-Fluoro-2-hydroxybenzoyl chloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-hydroxybenzoyl chloride primarily involves its reactivity towards nucleophiles and electrophiles. The benzoyl chloride group acts as an electrophilic center, facilitating nucleophilic attack and subsequent formation of various derivatives. The presence of the fluorine atom enhances the compound’s reactivity and stability, making it a valuable intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-hydroxybenzoic acid: Similar structure but lacks the benzoyl chloride group.
2-Hydroxybenzoyl chloride: Lacks the fluorine atom, resulting in different reactivity and properties.
5-Chloro-2-hydroxybenzoyl chloride: Contains a chlorine atom instead of fluorine, leading to variations in chemical behavior.
Uniqueness
5-Fluoro-2-hydroxybenzoyl chloride is unique due to the combined presence of the fluorine atom and the benzoyl chloride group. This combination imparts distinct reactivity and stability, making it a versatile intermediate in various chemical reactions and applications.
Properties
CAS No. |
2728-74-7 |
---|---|
Molecular Formula |
C7H4ClFO2 |
Molecular Weight |
174.55 g/mol |
IUPAC Name |
5-fluoro-2-hydroxybenzoyl chloride |
InChI |
InChI=1S/C7H4ClFO2/c8-7(11)5-3-4(9)1-2-6(5)10/h1-3,10H |
InChI Key |
WKYSFNIQJLXWJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.